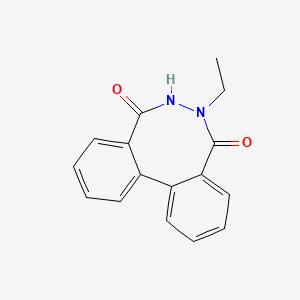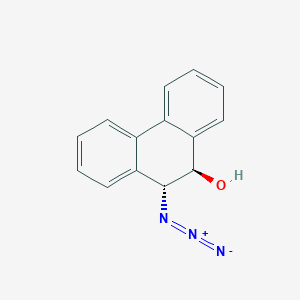
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is a chemical compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of an azido group at the 10th position and a hydroxyl group at the 9th position on the phenanthrene ring system. The trans- configuration indicates the spatial arrangement of these substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Phenanthrene undergoes hydrogenation to form 9,10-dihydrophenanthrene.
Hydroxylation: The 9,10-dihydrophenanthrene is then hydroxylated to introduce a hydroxyl group at the 9th position, forming 9-phenanthrenol.
Azidation: Finally, the hydroxylated compound undergoes azidation to introduce an azido group at the 10th position, resulting in the formation of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-phenanthrenone.
Reduction: Formation of 10-amino-9-phenanthrenol.
Substitution: Formation of various substituted phenanthrenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenanthrenol: Lacks the azido group, making it less reactive in bioorthogonal reactions.
10-Azido-9,10-dihydro-phenanthrene: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
Uniqueness
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is unique due to the presence of both azido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
53581-32-1 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
(9R,10R)-10-azido-9,10-dihydrophenanthren-9-ol |
InChI |
InChI=1S/C14H11N3O/c15-17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8,13-14,18H/t13-,14-/m1/s1 |
Clé InChI |
BBWLKNHCRZAQMC-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


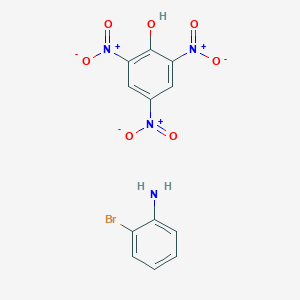
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
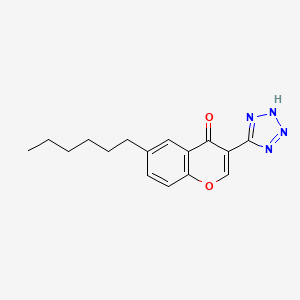
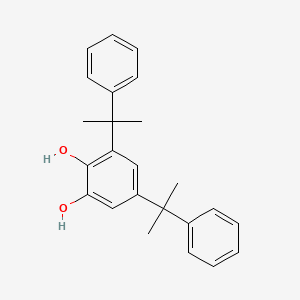
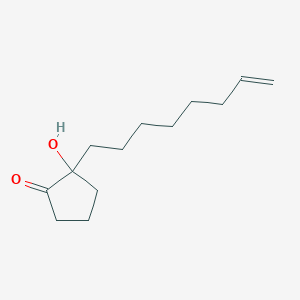
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
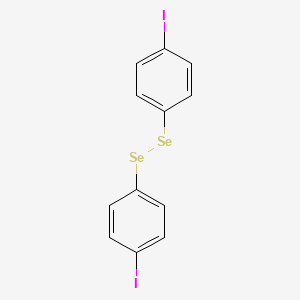
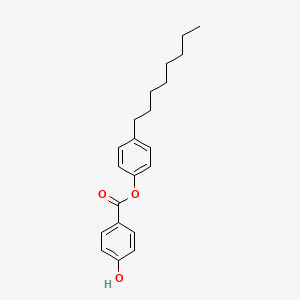

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)

